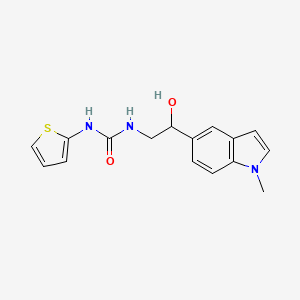

1-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)-3-(thiophen-2-yl)urea

Beschreibung

This compound is a urea derivative featuring a 1-methylindole moiety linked via a hydroxyethyl group to a thiophen-2-yl substituent.

Eigenschaften

IUPAC Name |

1-[2-hydroxy-2-(1-methylindol-5-yl)ethyl]-3-thiophen-2-ylurea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N3O2S/c1-19-7-6-11-9-12(4-5-13(11)19)14(20)10-17-16(21)18-15-3-2-8-22-15/h2-9,14,20H,10H2,1H3,(H2,17,18,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VECUMLJGKRCMHB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC2=C1C=CC(=C2)C(CNC(=O)NC3=CC=CS3)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)-3-(thiophen-2-yl)urea typically involves the following steps:

Formation of the Indole Derivative: The indole derivative can be synthesized through Fischer indole synthesis or other methods involving the cyclization of appropriate precursors.

Introduction of the Hydroxyethyl Group: The hydroxyethyl group can be introduced via alkylation reactions using suitable reagents such as ethylene oxide or ethylene carbonate.

Coupling with Thiophene: The thiophene moiety can be introduced through cross-coupling reactions such as Suzuki or Stille coupling.

Formation of the Urea Linkage: The final step involves the reaction of the intermediate with an isocyanate or carbodiimide to form the urea linkage.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Analyse Chemischer Reaktionen

Types of Reactions

1-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)-3-(thiophen-2-yl)urea can undergo various chemical reactions, including:

Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.

Reduction: The urea linkage can be reduced to form corresponding amines.

Substitution: The indole and thiophene rings can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Substitution: Reagents such as halogens, nucleophiles, or electrophiles under appropriate conditions.

Major Products Formed

Oxidation: Formation of carbonyl derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of substituted indole or thiophene derivatives.

Wissenschaftliche Forschungsanwendungen

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Potential use as a probe or ligand in biochemical studies.

Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

Industry: Potential use in the development of new materials or as a catalyst in organic reactions.

Wirkmechanismus

The mechanism of action of 1-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)-3-(thiophen-2-yl)urea would depend on its specific application. For example, if used as a therapeutic agent, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity and affecting cellular pathways.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Indole/Indoline-Based Ureas

Compound 1-(2-Hydroxy-2-(1-methylindolin-5-yl)ethyl)-3-(thiophen-2-ylmethyl)urea (CAS: 1704607-19-1)

- Structural Differences : The indole ring is saturated to indoline, and the thiophene is attached via a methylene (-CH2-) group instead of direct linkage.

- Molecular Formula : C17H21N3O2S (MW: 331.4) .

- Implications : Saturation of the indole (indoline) may reduce aromatic π-stacking interactions but improve metabolic stability. The thiophen-2-ylmethyl group could enhance lipophilicity compared to the target compound’s direct thiophene attachment.

Heterocycle-Substituted Ureas

a) N-(1-Methyl-1H-indol-5-yl)-N′-(3-methylisothiazol-5-yl)urea (SB204741)

- Structural Differences : Replaces thiophene with a 3-methylisothiazole group.

- This compound is cited as a serotonin receptor modulator .

b) 1-[5-(2-Chlorophenyl)-1,3,4-thiadiazol-2-yl]-3-(2-methoxyphenyl)urea

- Structural Differences : Uses a thiadiazole core instead of indole-thiophene.

- Molecular Formula : C16H12ClN5O2S (MW: 373.8) .

- Implications : Thiadiazole’s electron-deficient nature may enhance interactions with polar residues in target proteins. The chlorine substituent could improve potency but increase toxicity risks.

c) 1-(4-Fluorophenyl)-3-(2-methyl-6-(thiophen-2-yl)pyridin-3-yl)urea (5h)

Substituent Effects on Activity

- Thiophene vs. Other Heterocycles : Thiophene’s aromaticity and moderate lipophilicity balance solubility and binding affinity, whereas isothiazole or thiadiazole may confer stronger dipole interactions but reduce bioavailability.

- Hydroxyethyl Group : The hydroxyl group in the target compound could facilitate hydrogen bonding with target proteins, a feature absent in analogs like SB204741 .

Biologische Aktivität

1-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)-3-(thiophen-2-yl)urea is a synthetic compound characterized by its unique structural features, combining indole and thiophene moieties. This compound has garnered interest in medicinal chemistry due to its potential biological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties. This article reviews the biological activity of this compound, highlighting relevant research findings and case studies.

Chemical Structure and Properties

The molecular formula for this compound is . The compound features an indole ring, a thiophene ring, and a urea functional group, which contribute to its diverse biological activities.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

- Cell Cycle Regulation : Similar compounds have been shown to induce cell apoptosis in a dose-dependent manner, arresting cells in the G2/M phase and inhibiting tubulin polymerization.

- Biochemical Pathways : The compound likely affects multiple pathways related to cell proliferation and apoptosis. Its structural components suggest potential interactions with receptors involved in these pathways .

Anticancer Activity

Research indicates that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives of thiourea have demonstrated broad-spectrum antitumor activity against various cancer cell lines:

| Compound | Cancer Cell Line | GI50 (μM) |

|---|---|---|

| Compound A | EKVX (Lung) | 1.7 |

| Compound B | RPMI-8226 (Leukemia) | 21.5 |

| Compound C | OVCAR-4 (Ovarian) | 25.9 |

| Compound D | PC-3 (Prostate) | 28.7 |

These findings suggest that the target compound may also possess similar anticancer effects due to its structural resemblance to these active compounds .

Antimicrobial Activity

The compound's potential as an antimicrobial agent has been explored in various studies. It has been shown to exhibit activity against both Gram-positive and Gram-negative bacteria:

| Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.03–0.06 μg/mL |

| Streptococcus pyogenes | 0.06–0.12 μg/mL |

This antimicrobial activity is attributed to the presence of the thiophene ring, which enhances the compound's ability to penetrate bacterial membranes .

Anti-inflammatory Properties

Similar indole-based compounds have demonstrated anti-inflammatory effects by inhibiting key enzymes involved in inflammatory pathways, such as cyclooxygenase (COX). These properties may be relevant for the target compound, suggesting potential applications in treating inflammatory diseases .

Case Studies

A notable study examined the effects of a closely related compound on human cancer cell lines. The results indicated that this compound induced significant apoptosis and reduced cell viability at low concentrations, supporting the hypothesis that the target compound may share similar mechanisms of action .

Q & A

Q. What synthetic methodologies are recommended for preparing 1-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)-3-(thiophen-2-yl)urea?

The compound can be synthesized via urea formation between an isocyanate intermediate and a substituted amine. A typical approach involves reacting 1-methyl-5-(2-hydroxyethyl)indole with thiophen-2-yl isocyanate in an inert solvent (e.g., THF or dichloromethane) under reflux, with a base like triethylamine to neutralize HCl byproducts . Optimization of reaction conditions (e.g., temperature, solvent polarity) is critical to improve yield and purity.

Q. How can the purity and structural identity of this compound be validated?

- Analytical Techniques : Use HPLC or GC-MS for purity assessment.

- Spectroscopic Characterization : Employ -NMR and -NMR to confirm the presence of the indole, thiophene, and urea moieties. IR spectroscopy can verify the carbonyl stretch (~1640–1680 cm) of the urea group.

- Crystallography : X-ray diffraction (using SHELX programs for refinement) can resolve the 3D structure, confirming stereochemistry and hydrogen-bonding patterns .

Q. What preliminary biological assays are suitable for evaluating its pharmacological activity?

Given structural similarities to SB204741 (a 5-HT antagonist), radioligand binding assays using human 5-HT-transfected cells are recommended. Measure competitive displacement of -LSD or -ketanserin to determine binding affinity (pKi). Include positive controls (e.g., SB204741) and validate selectivity against related receptors (5-HT, 5-HT) .

Q. What are the key stability considerations for this compound in laboratory settings?

Store at 2–8°C in inert, anhydrous conditions to prevent hydrolysis of the urea group. Monitor degradation via accelerated stability studies (e.g., 40°C/75% RH for 4 weeks) with LC-MS to identify decomposition products .

Advanced Research Questions

Q. How can computational modeling guide SAR studies for this compound?

Perform molecular docking (e.g., AutoDock Vina) into the 5-HT receptor’s active site (PDB: 5TVN) to predict binding interactions. Focus on the indole and thiophene moieties’ roles in π-π stacking and hydrogen bonding. Validate predictions by synthesizing analogs with modified substituents (e.g., halogenation of indole or thiophene rings) and comparing experimental vs. computed binding energies .

Q. What experimental strategies address contradictions in reported biological activity data?

If conflicting pKi values arise, systematically compare assay conditions:

- Cell Lines : HEK293 vs. CHO cells may exhibit differential receptor glycosylation.

- Buffer Composition : Vary Mg or GTPγS concentrations to assess G-protein coupling efficiency.

- Ligand Depletion : Use low protein concentrations to minimize nonspecific binding artifacts .

Q. How can in vivo pharmacokinetic challenges (e.g., poor bioavailability) be mitigated?

- Formulation : Use nanoemulsions or cyclodextrin complexes to enhance solubility.

- Metabolic Stability : Conduct microsomal assays (human liver microsomes) to identify metabolic soft spots (e.g., hydroxylation of the ethyl linker). Introduce deuterium or fluorine atoms to block oxidative pathways .

Q. What techniques elucidate the compound’s mechanism in complex biological systems?

- Transcriptomics : RNA-seq of treated cells to map downstream signaling pathways (e.g., MAPK/ERK).

- CRISPR Screening : Knockout libraries can identify off-target effects or synthetic lethal partners.

- In Vivo Imaging : PET/CT with -labeled analogs to track tissue distribution in rodent models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.